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Compound of Interest

Compound Name: Dasabuvir

Cat. No.: B606944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical

properties and solubility profile of Dasabuvir free acid, a key non-nucleoside inhibitor of the

hepatitis C virus (HCV) NS5B polymerase. This document is intended to serve as a valuable

resource for researchers, scientists, and professionals involved in drug development and

formulation.

Chemical Properties
Dasabuvir free acid is a complex organic molecule with distinct physicochemical

characteristics that influence its behavior in biological systems and formulation processes. A

summary of its key chemical properties is presented below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b606944?utm_src=pdf-interest
https://www.benchchem.com/product/b606944?utm_src=pdf-body
https://www.benchchem.com/product/b606944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name

N-[6-[3-(tert-butyl)-5-(2,4-

dioxo-3,4-dihydropyrimidin-

1(2H)-yl)-2-

methoxyphenyl]naphthalen-2-

yl]methanesulfonamide

[1]

Chemical Formula C₂₆H₂₇N₃O₅S [1]

Molecular Weight 493.58 g/mol [2]

pKa 8.2 and 9.2 [3][4]

Calculated logP 4.0 - 4.3 [5]

Melting Point

Not explicitly found for the free

acid. Drug substance

specifications include tests and

limits for melting point, but the

exact value for the free acid is

not publicly available.[3]

Solubility Profile
Dasabuvir free acid is characterized by its low aqueous solubility, a critical factor influencing its

oral bioavailability and formulation design.[4] The solubility is pH-dependent, with increased

solubility observed under conditions that promote ionization.[5]
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Solvent Solubility Source

Aqueous Buffer (pH 1-6.8) ≤0.127 µg/mL [4]

Aqueous Buffer Systems 0.13 to 910 µg/mL [5]

Water Insoluble [6]

Ethanol Insoluble [6]

Methanol Very slightly soluble [7][8]

DMSO 98 mg/mL [6]

DMSO 40 mg/mL [5]

Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical

properties of Dasabuvir free acid.

Determination of pKa by Potentiometric Titration
This method is suitable for determining the acid dissociation constants (pKa) of weakly acidic

compounds like Dasabuvir.

Principle: A solution of the compound is titrated with a standardized base, and the pH is

monitored throughout the titration. The pKa values correspond to the pH at the half-equivalence

points.

Apparatus and Reagents:

pH meter with a combination glass electrode, calibrated with standard pH buffers (e.g., pH

4.0, 7.0, and 10.0).

Automated titrator or a magnetic stirrer and a burette.

Dasabuvir free acid.

Standardized 0.1 M sodium hydroxide (NaOH) solution.
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Standardized 0.1 M hydrochloric acid (HCl) solution.

Potassium chloride (KCl) for maintaining ionic strength.

Co-solvent (e.g., methanol or DMSO) for dissolving the poorly soluble Dasabuvir.

High-purity water.

Procedure:

Sample Preparation: Accurately weigh a sufficient amount of Dasabuvir free acid and

dissolve it in a minimal amount of a suitable co-solvent (e.g., DMSO). Dilute the solution with

high-purity water to a final concentration of approximately 1-5 mM. The final co-solvent

concentration should be kept as low as possible to minimize its effect on the pKa values.

Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic

strength (e.g., 0.15 M) throughout the titration.

Titration:

Immerse the calibrated pH electrode into the sample solution.

Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small,

precise increments.

Record the pH value after each addition of titrant, allowing the reading to stabilize.

Continue the titration past the expected equivalence points.

Data Analysis:

Plot the pH values against the volume of NaOH added to generate a titration curve.

Determine the equivalence points from the inflection points of the titration curve (or by

analyzing the first or second derivative of the curve).

The pKa values are the pH values at the half-equivalence points. For a diacidic compound

like Dasabuvir, two pKa values will be determined.
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Determination of logP by Shake-Flask Method
This classic method is used to determine the octanol-water partition coefficient (logP), a

measure of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and

water. The concentrations of the compound in each phase are measured at equilibrium, and

the partition coefficient is calculated.

Apparatus and Reagents:

Dasabuvir free acid.

n-Octanol (pre-saturated with water).

Water (pre-saturated with n-octanol).

Separatory funnels or centrifuge tubes.

Mechanical shaker or vortex mixer.

Centrifuge.

Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by

vigorously mixing equal volumes of the two solvents and allowing them to separate

overnight.

Sample Preparation: Prepare a stock solution of Dasabuvir free acid in n-octanol at a known

concentration.

Partitioning:

Add a known volume of the Dasabuvir stock solution in n-octanol to a separatory funnel

or centrifuge tube.
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Add a known volume of the n-octanol-saturated water. The volume ratio of the two phases

should be chosen based on the expected logP value.

Securely cap the container and shake it vigorously for a predetermined period (e.g., 1-2

hours) to ensure equilibrium is reached.

Phase Separation:

Allow the two phases to separate completely. Centrifugation can be used to facilitate a

clean separation.

Quantification:

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

Determine the concentration of Dasabuvir in each phase using a validated analytical

method, such as HPLC-UV.

Calculation:

The partition coefficient (P) is calculated as the ratio of the concentration of Dasabuvir in
the n-octanol phase ([Octanol]) to its concentration in the aqueous phase ([Aqueous]).

P = [Octanol] / [Aqueous]

The logP is the logarithm (base 10) of the partition coefficient: logP = log₁₀(P).

Determination of Equilibrium Solubility
This method determines the maximum concentration of a compound that can dissolve in a

particular solvent at a specific temperature.

Principle: An excess amount of the solid compound is equilibrated with the solvent until the

solution is saturated. The concentration of the dissolved compound in the filtered solution is

then determined.

Apparatus and Reagents:
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Dasabuvir free acid (solid).

Selected solvents (e.g., water, various pH buffers, ethanol, methanol, DMSO).

Vials or flasks with screw caps.

Constant temperature shaker or incubator.

Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solids.

Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

Sample Preparation: Add an excess amount of solid Dasabuvir free acid to a series of vials,

each containing a known volume of a different solvent. The amount of solid should be

sufficient to ensure that undissolved solid remains at equilibrium.

Equilibration:

Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C).

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium

is reached.

Sample Collection and Filtration:

After equilibration, allow the vials to stand undisturbed for a short period to allow the

excess solid to settle.

Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe

filter to remove any undissolved particles.

Quantification:

Dilute the filtered solution as necessary with a suitable solvent.
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Determine the concentration of Dasabuvir in the diluted filtrate using a validated analytical

method, such as HPLC-UV.

Calculation:

The equilibrium solubility is reported as the concentration of Dasabuvir in the saturated

solution (e.g., in µg/mL or mg/mL).

Visualization of Dasabuvir's Physicochemical
Profile
The following diagram illustrates the relationship between the fundamental chemical properties

of Dasabuvir free acid and its resulting physicochemical characteristics, which are crucial for

its development as a pharmaceutical agent.
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Physicochemical properties of Dasabuvir free acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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